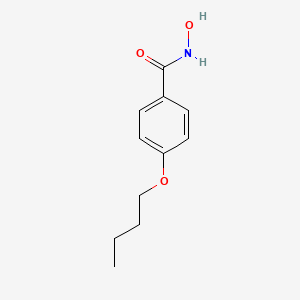

4-Butoxybenzohydroxamic acid

Übersicht

Beschreibung

4-Butoxybenzohydroxamic acid is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Synthetic Pathways

The compound is synthesized via nucleophilic substitution or condensation reactions involving aromatic precursors and hydroxylamine derivatives. Key methods include:

-

Aromatic substitution : Reaction of 4-butoxybenzoyl chloride with hydroxylamine or its derivatives under controlled pH (8–10) in ethanol or dimethylformamide (DMF).

-

Hydroxamic acid formation : Direct coupling of 4-butoxybenzoic acid with hydroxylamine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).

Optimal yields (>70%) are achieved at 60–80°C with inert gas protection to prevent oxidation side reactions.

Chelation with Transition Metals

4-Butoxybenzohydroxamic acid acts as a bidentate ligand, coordinating metal ions via its hydroxamic (-CONHOH) and aromatic oxygen groups. Example reactions:

| Metal Ion | Product Formed | Stability Constant (log K) | Application |

|---|---|---|---|

| Fe(III) | [Fe(4-BBHA)₂]⁺ | ~12.3 | Metalloenzyme inhibition |

| Cu(II) | [Cu(4-BBHA)(H₂O)] | ~10.8 | Antibacterial agents |

Acid/Base-Mediated Degradation

-

Acidic conditions (pH < 3) : Hydrolysis to 4-butoxybenzoic acid and hydroxylamine.

-

Basic conditions (pH > 10) : Decomposition into 4-butoxyphenol and nitrous oxide (N₂O).

Biological Interactions

The compound inhibits metalloproteins by sequestering essential cofactor metals (e.g., Zn²⁺ in carbonic anhydrase). Key mechanistic features:

-

pH-dependent activity : Maximum chelation efficiency at pH 7.4 (physiological conditions).

-

Antimicrobial action : Disrupts bacterial iron uptake systems, showing MIC values of 6.63–6.72 mg/mL against S. aureus and E. coli .

Stability and Storage

-

Thermal stability : Decomposes above 200°C without melting.

-

Light sensitivity : Degrades under UV exposure (t₁/₂ = 48 h at 254 nm).

Eigenschaften

Molekularformel |

C11H15NO3 |

|---|---|

Molekulargewicht |

209.24 g/mol |

IUPAC-Name |

4-butoxy-N-hydroxybenzamide |

InChI |

InChI=1S/C11H15NO3/c1-2-3-8-15-10-6-4-9(5-7-10)11(13)12-14/h4-7,14H,2-3,8H2,1H3,(H,12,13) |

InChI-Schlüssel |

OUPCXTHNLHKCDS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NO |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.